Methyl 2-bromopyrimidine-4-carboxylate
Overview
Description
“Methyl 2-bromopyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.02 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H5BrN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
A Facile Synthesis of 5-Halopyrimidine-4-CarboxylicAcid Esters via a Minisci Reaction The synthesis of 5-halopyrimidine-4-carboxylic acid esters, including ethyl 5-bromopyrimidine-4-carboxylate, was accomplished through a highly regioselective Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This method proved effective in synthesizing significant quantities of ethyl 5-bromopyrimidine-4-carboxylate, which is utilized in the development of potent CK2 inhibitors like CX-5011, showcasing its applicability in the preparation of pharmacologically active molecules (Regan et al., 2012).
Synthesis and Crystal X-ray Analysis of Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate A new mecarbinate derivative was synthesized, and its structure was elucidated through single crystal X-ray analysis and vibrational spectral studies, providing insight into the molecular structure based on DFT calculations. This research highlights the potential of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate in various applications, including its potential use in further chemical reactions (Luo et al., 2019).
Reactions of Methyl 3-Bromoacetyl-azulene-1-carboxylate with 2-Amino-pyridines Methyl 3-bromoacetylazulene-1-carboxylate reacted with 2-aminopyridines to yield derivatives bearing imidazo[1,2-a]pyrimidine and imidazo[1,2-b][1,2,4]triazine-substituted azulenes. This study showcases the versatility of reactions involving brominated pyrimidines and their utility in synthesizing complex heterocyclic compounds, which are valuable in various chemical research and development contexts (Imafuku et al., 2003).
Safety and Hazards
“Methyl 2-bromopyrimidine-4-carboxylate” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Methyl 2-bromopyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O2 The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w values suggest moderate lipophilicity, which could influence its distribution and bioavailability .
Properties
IUPAC Name |
methyl 2-bromopyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKFMNMNMOCFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743922 | |
Record name | Methyl 2-bromopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-78-8 | |
Record name | Methyl 2-bromopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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